molecular formula C8H4CuO4 B098968 Copper phthalate CAS No. 16223-74-8

Copper phthalate

Cat. No.: B098968
CAS No.: 16223-74-8
M. Wt: 227.66 g/mol
InChI Key: GSCLWPQCXDSGBU-UHFFFAOYSA-L
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Description

Copper phthalate is a coordination compound formed by the interaction of copper ions with phthalic acid. This compound is known for its unique structural properties and potential applications in various fields, including materials science and environmental chemistry. This compound complexes are often studied for their interesting coordination chemistry and potential use in catalysis and other industrial processes.

Scientific Research Applications

Copper phthalate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the production of coatings, pigments, and as a stabilizer in plastics.

Mechanism of Action

Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Future Directions

In the future, except for the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers will be further exploited . The placental epigenome provides a unique opportunity to expand the DOHaD premise, particularly if research applies novel methodologies such as multi-omics analysis, sequencing of non-coding RNAs, mixtures analysis, and assessment of health outcomes beyond early childhood .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper phthalate can be synthesized through the reaction of copper(II) chloride with phthalic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution, and the resulting product is isolated by filtration and recrystallization. The general reaction is as follows: [ \text{CuCl}_2 + \text{H}_2\text{C}_8\text{H}_4\text{O}_4 + 2\text{NaOH} \rightarrow \text{Cu(C}_8\text{H}_4\text{O}_4) + 2\text{NaCl} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Copper phthalate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(II) oxide and phthalic anhydride.

    Reduction: Under reducing conditions, this compound can be reduced to metallic copper and phthalic acid.

    Substitution: this compound can undergo ligand substitution reactions where the phthalate ligand is replaced by other ligands such as amines or phosphines.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas or reducing agents like sodium borohydride.

    Substitution: Various ligands in the presence of a suitable solvent and sometimes heat.

Major Products Formed:

    Oxidation: Copper(II) oxide and phthalic anhydride.

    Reduction: Metallic copper and phthalic acid.

    Substitution: Copper complexes with new ligands and free phthalic acid.

Comparison with Similar Compounds

Copper phthalate can be compared with other copper coordination compounds such as copper acetate, copper sulfate, and copper naphthenate. Each of these compounds has unique properties and applications:

    Copper Acetate: Used in organic synthesis and as a fungicide.

    Copper Sulfate: Widely used in agriculture as a pesticide and in electroplating.

    Copper Naphthenate: Used as a wood preservative and in anti-fouling paints.

This compound is unique due to its specific coordination with phthalic acid, which imparts distinct chemical and physical properties

Properties

IUPAC Name

copper;phthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCLWPQCXDSGBU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143079
Record name Copper phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10027-30-2
Record name Copper phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a reaction flask was charged 19.93 g (0.120 mole) of phthalic acid, 100 g of ethanol and 0.50 g of tetraethylammonium chloride hydrate. Copper foil was used as the anode and a graphite rod as the cathode. After passing 9,964 coulombs of electricity, 3.0 g (0.047 mole) of copper was consumed. The solvent was stripped off at reduced pressure to give a blue solid of copper phthalate containing 25.25% copper.
Quantity
19.93 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
Copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
3 g
Type
reactant
Reaction Step Four
Yield
25.25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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